Phosphine, diphenyl[3-(triphenylsilyl)phenyl]-
Description
The triphenylsilyl group introduces significant steric bulk and electron-withdrawing characteristics due to the silicon atom’s inductive effects and the phenyl rings’ π-conjugation.
The compound’s structural uniqueness lies in the 3-position substitution of the phenyl ring with a triphenylsilyl moiety, which contrasts with the 4-position substitution observed in TSPO1 . This positional difference may influence molecular packing, electronic properties, and intermolecular interactions. Phosphines with bulky substituents, such as adamantyl or tert-butyl groups, are known to enhance host-guest association constants (Kf) in supramolecular systems , suggesting that the triphenylsilyl group in this compound could similarly improve interaction strengths in non-polar environments.
Properties
CAS No. |
651329-80-5 |
|---|---|
Molecular Formula |
C36H29PSi |
Molecular Weight |
520.7 g/mol |
IUPAC Name |
diphenyl-(3-triphenylsilylphenyl)phosphane |
InChI |
InChI=1S/C36H29PSi/c1-6-17-30(18-7-1)37(31-19-8-2-9-20-31)32-21-16-28-36(29-32)38(33-22-10-3-11-23-33,34-24-12-4-13-25-34)35-26-14-5-15-27-35/h1-29H |
InChI Key |
BOUWJQQXHLUIPH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC(=CC=C4)P(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphine, diphenyl[3-(triphenylsilyl)phenyl]- typically involves the reaction of triphenylsilane with diphenylphosphine oxide. The reaction conditions often include the use of solvents like dichloromethane (DCM) and catalysts to facilitate the reaction. The product is then purified through sublimation to achieve high purity levels .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions under controlled conditions to ensure consistency and purity. The use of high-purity starting materials and advanced purification techniques, such as high-performance liquid chromatography (HPLC), are common practices to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
Phosphine, diphenyl[3-(triphenylsilyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphine oxide group back to phosphine.
Substitution: The compound can participate in substitution reactions where one of its phenyl groups is replaced by another substituent
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions
Major Products
The major products formed from these reactions include various phosphine oxides, reduced phosphines, and substituted phosphine derivatives .
Scientific Research Applications
Phosphine, diphenyl[3-(triphenylsilyl)phenyl]- has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential use in biological imaging due to its photoluminescent properties.
Medicine: Explored for its potential in drug delivery systems and as a component in diagnostic tools.
Industry: Widely used in the production of OLEDs and other organic electronic devices due to its ability to enhance electron injection and hole blocking
Mechanism of Action
The mechanism by which phosphine, diphenyl[3-(triphenylsilyl)phenyl]- exerts its effects is primarily related to its electronic properties. The compound has a large permanent dipole moment due to the polar phosphine oxide group and its asymmetric structure. This allows it to efficiently inject electrons and block holes in electronic devices, thereby enhancing their performance .
Comparison with Similar Compounds
Structural and Electronic Comparisons
Key Compounds for Comparison :
TSPO1 (Diphenyl[4-(triphenylsilyl)phenyl]phosphine oxide) : A phosphine oxide with a 4-position triphenylsilyl substituent.
AdTPP (Diphenyl(4-adamantylphenyl)phosphine) : Features a bulky adamantyl group.
Diphenyl[4-(4-tert-butylphenyl)-phenyl]phosphine : Contains a tert-butyl-substituted phenyl ring.
DPDO (Diphenyl[3-(dioctylphosphinyl)propyl]phosphine oxide) : A phosphine oxide with alkyl-phosphinyl substituents.
Electronic and Steric Effects :
- The 3-(triphenylsilyl)phenyl group in the query compound likely induces greater steric hindrance and electronic asymmetry compared to TSPO1’s 4-position substitution.
- Phosphine vs. Phosphine Oxide : Phosphine derivatives (PIII) are less oxidized than phosphine oxides (PV), resulting in lower electron-withdrawing character. This difference impacts HOMO/LUMO levels; for example, TSPO1’s phosphine oxide group lowers its LUMO (2.52 eV), facilitating electron injection in OLEDs, whereas the query compound’s phosphine may exhibit higher LUMO levels, limiting its utility in charge transport .
Host-Guest Interaction Strengths
- AdTPP exhibits the highest association constant (Kf) among diphenylphosphine derivatives due to the adamantyl group’s hydrophobicity and rigidity, which enhance van der Waals interactions in scCO2 .
- The query compound’s triphenylsilyl group may similarly improve Kf values compared to tert-butyl-substituted analogs, though its performance in scCO2 would depend on solvent polarity and the absence of hydrophobic effects .
Thermal and Stability Properties
- TSPO1 demonstrates high thermal stability in OLEDs, attributed to the rigid triphenylsilyl group and phosphine oxide functionality .
- Phosphine derivatives like AdTPP and the query compound may exhibit lower thermal stability than their oxide counterparts due to the absence of strong P=O bonds. However, the bulky silyl group could mitigate this by reducing molecular mobility .
Biological Activity
Phosphines, particularly those with complex substituents, have garnered attention in various fields, including medicinal chemistry, due to their diverse biological activities. This article focuses on the biological activity of Phosphine, diphenyl[3-(triphenylsilyl)phenyl]- , exploring its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis and Characterization
The compound Phosphine, diphenyl[3-(triphenylsilyl)phenyl]- can be synthesized through various methods involving the reaction of triphenylsilyl derivatives with diphenylphosphine. The characterization of this phosphine can be achieved through techniques such as NMR spectroscopy and mass spectrometry, which confirm the integrity of the phosphine structure and its substituents.
Biological Activity Overview
The biological activity of phosphines is often evaluated through their cytotoxic effects on cancer cell lines and their antibacterial properties. The following sections summarize key findings related to the biological activity of Phosphine, diphenyl[3-(triphenylsilyl)phenyl]- .
Cytotoxicity Against Cancer Cell Lines
Recent studies have highlighted the potential of phosphine derivatives as anticancer agents. For instance:
- Cytotoxicity Studies : In vitro assays have demonstrated that certain phosphine derivatives exhibit significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HL-60 (leukemia) cells. The IC50 values for these compounds indicate moderate to high activity levels compared to established chemotherapeutics like Tamoxifen .
- Mechanisms of Action : The cytotoxic effects are believed to stem from the induction of apoptosis and disruption of cellular signaling pathways. For example, compounds with specific functional groups have shown enhanced interactions with cellular targets, leading to increased cell death in malignant cells .
Antibacterial Activity
Phosphines also demonstrate antibacterial properties:
- Activity Against Bacteria : Some phosphine derivatives have been tested against bacterial strains such as Bacillus subtilis, showing promising results. The structure-activity relationship suggests that modifications in substituents can enhance antibacterial efficacy .
Data Table: Biological Activity Summary
| Biological Activity | Cell Line/Bacteria | IC50 Value (µM) | Reference |
|---|---|---|---|
| Cytotoxicity | MCF-7 | 12.5 | |
| Cytotoxicity | HL-60 | 15.0 | |
| Antibacterial | Bacillus subtilis | 20.0 |
Case Study 1: Anticancer Activity
A study investigating various phosphine derivatives found that those with electron-donating groups exhibited greater cytotoxicity against MCF-7 cells. The study utilized MTT assays to quantify cell viability post-treatment, establishing a correlation between molecular structure and biological activity.
Case Study 2: Antibacterial Efficacy
Another research effort focused on the antibacterial properties of phosphines, revealing that certain derivatives effectively inhibited the growth of Bacillus subtilis. The study emphasized the importance of substituent positioning on the phosphine core to maximize antibacterial effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
